Icosyl D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidyl glucoside is a sugar derivative used primarily as an emulsifier in various formulations. It is a non-ionic surfactant that helps stabilize emulsions, contributing to a pleasant skin feel. The compound is derived from natural sources such as rapeseed oil and sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl glucoside is typically synthesized through a two-step process known as transglycosylation. The first step involves the glycosylation of a low-carbon alcohol (such as butanol) with glucose to form a low-carbon alkyl glucoside. In the second step, this intermediate reacts with arachidyl alcohol (a 20-carbon long-chain alcohol) through acetal exchange to produce arachidyl glucoside .
Industrial Production Methods: Industrial production of arachidyl glucoside involves the use of rapeseed oil and sugar as starting materials. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to facilitate the transglycosylation and acetal exchange reactions .
Chemical Reactions Analysis
Types of Reactions: Arachidyl glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the glucoside moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the exchange of functional groups
Major Products: The major products formed from these reactions include various derivatives of arachidyl glucoside, such as carboxylic acids, alcohols, and substituted glucosides .
Scientific Research Applications
Arachidyl glucoside has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in the formulation of various chemical products.
Biology: Its biocompatibility makes it suitable for use in biological studies, particularly in cell culture and drug delivery systems.
Medicine: It is employed in the development of topical formulations and transdermal delivery systems due to its ability to enhance skin permeability.
Industry: Arachidyl glucoside is used in personal care products, household cleaners, and industrial cleaning agents due to its excellent emulsifying and stabilizing properties .
Mechanism of Action
Arachidyl glucoside functions primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It forms lamellar structures that entrap water, enhancing the moisturizing capacity of formulations. This mechanism is particularly beneficial in topical applications, where it improves skin hydration and barrier function .
Comparison with Similar Compounds
- Decyl Glucoside
- Lauryl Glucoside
- Coco-Glucoside
- Caprylyl/Capryl Glucoside
Comparison: Arachidyl glucoside is unique due to its long-chain alkyl group (20 carbons), which provides superior emulsifying properties compared to shorter-chain alkyl glucosides like decyl glucoside and lauryl glucoside. This long-chain structure enhances its ability to stabilize emulsions and improve skin hydration, making it particularly valuable in high-performance cosmetic and pharmaceutical formulations .
Properties
CAS No. |
100231-68-3 |
---|---|
Molecular Formula |
C26H52O6 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
DHFUFHYLYSCIJY-WSGIOKLISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
100231-68-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.